molecular formula C7H9N B3385432 4,4-dimethylpent-2-ynenitrile CAS No. 63212-76-0

4,4-dimethylpent-2-ynenitrile

Cat. No.: B3385432
CAS No.: 63212-76-0
M. Wt: 107.15 g/mol
InChI Key: AXIPPPLLWFZRCH-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Alkynenitrile Derivatives

Alkynenitriles are a class of organic compounds that have garnered significant interest as versatile building blocks in synthesis. duq.edusci-hub.se They serve as Michael acceptors and are key precursors for the construction of diverse carbocyclic and heterocyclic frameworks through nucleophilic addition and cycloaddition reactions. sci-hub.se The synthesis of alkynenitriles can be achieved through several methods, including the dehydration of alkyneamides, elimination reactions of substituted alkenenitriles, and the cyanation of terminal acetylenes using reagents like cuprous cyanide. duq.edu The presence of both the linear alkyne and the nitrile group creates a unique electronic environment that can lead to reactivity patterns complementary to other electron-deficient alkynes, such as those conjugated with carbonyl groups. duq.edu

Significance of Terminal Alkynes and Nitriles in Organic Synthesis Scaffolds

Terminal alkynes are fundamental building blocks in organic synthesis, prized for their versatility in forming carbon-carbon bonds. numberanalytics.comsioc-journal.cn The acidity of the terminal proton allows for the formation of alkynide ions, which can then participate in a wide array of reactions, including alkylation and coupling reactions. numberanalytics.comyoutube.commasterorganicchemistry.com This reactivity is crucial for extending carbon chains and constructing complex molecular architectures. masterorganicchemistry.com

Nitriles, or cyano compounds, are also highly valuable in synthetic organic chemistry. scielo.br The nitrile group can be transformed into a variety of other functional groups, including amines, carboxylic acids, aldehydes, and ketones. researchgate.netenamine.net Furthermore, the nitrile group can participate in cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, to form heterocyclic compounds. researchgate.netclockss.org The ability of the nitrile to act as a directing group in C-H bond functionalization further enhances its utility in synthesis. researchgate.net

Overview of Research Trajectories for Electron-Deficient Alkynes

Electron-deficient alkynes, which are alkynes substituted with electron-withdrawing groups, are powerful tools in organic synthesis. sioc-journal.cnacs.org The electron-withdrawing groups activate the triple bond towards nucleophilic attack, enabling a range of transformations. acs.orgacs.org Research in this area has focused on several key trajectories:

Nucleophilic Addition Reactions: The polarization of the triple bond in electron-deficient alkynes makes them susceptible to attack by nucleophiles. This has been exploited in various synthetic methodologies, including the development of new reactions catalyzed by tertiary phosphines. sioc-journal.cnacs.org

Cycloaddition Reactions: Electron-deficient alkynes are excellent dienophiles in Diels-Alder reactions and can participate in other cycloaddition processes to form cyclic and heterocyclic systems. williams.edulibretexts.orgmdpi.com Transition metal catalysis has been shown to facilitate [4+2] cycloadditions of unactivated dienynes under mild conditions. williams.edu

Biological Applications: The reactivity of electron-deficient alkynes has been harnessed for biological applications, such as the chemoselective modification of cysteine-containing peptides. nih.gov Additionally, certain electron-deficient alkynes have demonstrated potent nematicidal activity. acs.org

Electrophilic Cyanation: The development of methods for the cyanation of various molecules is an active area of research, as nitriles are versatile synthetic intermediates. scielo.br

Interactive Data Table: Properties of 4,4-Dimethylpent-2-yne

PropertyValueSource
Molecular Formula C7H12 molport.comchemspider.comnih.gov
Molecular Weight 96.17 g/mol molport.comnih.gov
CAS Number 999-78-0 molport.comchemspider.comnih.gov
IUPAC Name 4,4-dimethylpent-2-yne nih.gov
SMILES CC#CC(C)(C)C molport.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylpent-2-ynenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-7(2,3)5-4-6-8/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIPPPLLWFZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212579
Record name 2-Pentynonitrile, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63212-76-0
Record name 2-Pentynonitrile, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063212760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentynonitrile, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90212579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethylpent 2 Ynenitrile

Role as a Michael Acceptor in Conjugate Addition Processes

4,4-Dimethylpent-2-ynenitrile serves as a Michael acceptor in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the nitrile group polarizes the alkyne moiety, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com

The 1,4-conjugate addition of nucleophiles to activated alkynes, such as this compound, is a well-established synthetic transformation. nih.govresearchgate.net This reaction, often referred to as a Michael addition, involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org The resulting intermediate is a resonance-stabilized carbanion (an enolate), which is subsequently protonated to yield the final product. masterorganicchemistry.com

A variety of nucleophiles can participate in these addition reactions, including carbanions (e.g., from Grignard reagents or organocuprates), amines (aza-Michael addition), and thiols (thiol-yne reaction). wikipedia.orgnih.gov The efficiency and outcome of these reactions are often dependent on the specific reaction conditions, including the nature of the nucleophile, solvent, and any catalysts employed. nih.govresearchgate.net While propiolonitriles are reactive in 1,4-conjugate additions, they are noted to be less common in this context due to a perceived lack of functional modularity. nih.gov

Regioselectivity and Stereoselectivity in Additions (e.g., Grignard additions)

The addition of nucleophiles to α,β-unsaturated systems can, in principle, occur via two main pathways: 1,2-addition to the nitrile carbon or 1,4-conjugate addition to the β-carbon of the alkyne. The regioselectivity of the reaction is largely governed by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition to the carbonyl group in analogous α,β-unsaturated ketones. researchgate.netresearchgate.net Conversely, "soft" nucleophiles, such as organocuprates and stabilized enolates, preferentially undergo 1,4-conjugate addition. researchgate.netyoutube.com

In the case of Grignard reagents, the outcome can be influenced by factors such as the presence of catalytic amounts of copper salts, which can promote conjugate addition. The stereoselectivity of the addition to the alkyne can result in the formation of either (E)- or (Z)-isomers of the resulting alkene. The stereochemical outcome is dependent on the reaction mechanism and conditions. For example, the addition of alkyl amines to a related conjugated enyne, dimethyl (E)-hex-2-en-4-ynedioate, showed high stereoselectivity with primary amines, yielding only the (2E,4E)-stereoisomer. mdpi.com

Nucleophile TypePredominant Addition PathwayFactors Influencing Regioselectivity
"Hard" Nucleophiles (e.g., Grignard Reagents)1,2-Addition (to nitrile)Steric hindrance, reaction temperature
"Soft" Nucleophiles (e.g., Organocuprates, Thiols)1,4-Conjugate Addition (to alkyne)Nature of the nucleophile, solvent

Cycloaddition Reactions and Pericyclic Transformations

This compound, with its electron-deficient alkyne, is expected to function as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. organic-chemistry.orgnih.gov In these reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the nitrile group in this compound. organic-chemistry.org

The mechanism of the Diels-Alder reaction is typically a concerted process where the new sigma bonds are formed simultaneously. mdpi.com The reaction is thermally allowed and proceeds through a cyclic transition state involving the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org The electron-withdrawing nitrile group lowers the energy of the LUMO of this compound, facilitating the reaction with electron-rich dienes. organic-chemistry.org While specific examples involving this compound are not detailed in the provided search results, the general principles of Diels-Alder reactions strongly suggest its capability as a dienophile. mdpi.commdpi.com Intramolecular versions of the Diels-Alder reaction have been reported for related systems, such as 4-pyridazinecarbonitriles bearing an acetylenic side chain. mdpi.com

Reaction TypeRole of this compoundKey Features
[4+2] Cycloaddition (Diels-Alder)DienophileConcerted mechanism, formation of a six-membered ring, reactivity enhanced by the electron-withdrawing nitrile group.

Exploration of Other Electrocyclic and Cycloaddition Reactivity

Beyond the well-known [4+2] cycloadditions, alkynes can participate in other pericyclic reactions. Electrocyclic reactions are intramolecular processes that involve the formation of a sigma bond between the ends of a conjugated pi system, leading to a cyclic product. pressbooks.publibretexts.org While more common for conjugated polyenes, the principles can be extended to systems containing triple bonds. These reactions are characterized by their high stereospecificity, which is governed by the Woodward-Hoffmann rules, with the outcome (conrotatory or disrotatory) depending on whether the reaction is thermally or photochemically induced and the number of pi electrons involved. masterorganicchemistry.comimperial.ac.uk

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities. researchgate.net These transformations significantly expand the synthetic utility of the molecule.

Common interconversions of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Reduction: Nitriles can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH₄).

Addition of Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile carbon to form, after hydrolysis, ketones.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various nitrogen-containing heterocycles. researchgate.netmdpi.com For example, enaminonitriles are versatile intermediates for the synthesis of heterocycles. researchgate.net

The presence of the alkyne in this compound adds another layer of complexity and potential for tandem reactions where both the nitrile and the alkyne moieties are involved in the transformation.

Transition Metal-Catalyzed Transformations

The carbon-carbon triple bond in this compound is susceptible to a variety of transition metal-catalyzed transformations, which can lead to the formation of new carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity.

Hydrometallation: The addition of a metal-hydride bond across the alkyne, known as hydrometallation, is a powerful tool for the synthesis of stereodefined vinylmetallic species. For instance, hydroalumination of alkynes can be achieved using aluminum hydrides. researchgate.net Similarly, hydroboration of alkynes with borane (B79455) reagents, often catalyzed by transition metals, provides access to vinylboron compounds. acs.org These vinylmetallic intermediates can be further functionalized.

Carbometallation: This reaction involves the addition of an organometallic reagent across the alkyne, forming a new carbon-carbon bond and a new carbon-metal bond. wikipedia.org Nickel-catalyzed carbometalation of alkynes with organoboron reagents has been shown to be an effective method for the synthesis of functionalized alkenes. rsc.orgrsc.org Carbomagnesiation and carbozincation are also well-established methods for the functionalization of alkynes. kyoto-u.ac.jp The resulting vinylmetallic species from these reactions are versatile intermediates in organic synthesis.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that is catalyzed by transition metal complexes, typically involving ruthenium or molybdenum. This reaction is applicable to alkenes. While this compound is an alkyne, it could be a precursor to an alkene through partial reduction of the triple bond. The resulting alkene could then potentially participate in olefin metathesis reactions.

The field of asymmetric catalysis offers the potential to synthesize chiral molecules from prochiral starting materials. In the context of this compound, asymmetric transition metal catalysis could be employed in several of the transformations mentioned above. For example, enantioselective carbometalation of the alkyne could lead to the formation of chiral vinylmetallic species. wikipedia.org While specific studies on asymmetric catalysis involving this compound are limited, the general principles of asymmetric transition metal catalysis are applicable to the functional groups present in this molecule.

Radical Reactions and Their Synthetic Utility

The alkyne and nitrile functionalities of this compound can also participate in radical reactions.

Radical Addition to Alkynes: Radical species can add across the carbon-carbon triple bond. For instance, an atom transfer radical addition (ATRA) of simple nitriles, ketones, and esters to alkynes has been developed to synthesize β,γ-unsaturated compounds. acs.org

Radical Reactions of Nitriles: The nitrile group itself can be involved in radical transformations. Radical-mediated intramolecular translocation of cyano groups has been utilized for site-selective functionalization. researchgate.net This process typically involves the addition of a carbon-centered radical to the nitrile, followed by fragmentation of the resulting iminyl radical. libretexts.org Alkynyl radicals are known to be highly reactive and electrophilic species. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Alkynenitrile Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily ¹H and ¹³C.

High-Field and Multi-Dimensional NMR for Complex Structure Elucidation

For a molecule such as 4,4-dimethylpent-2-ynenitrile, high-field NMR would provide the necessary resolution to distinguish between the different proton and carbon signals. The chemical structure of this compound is presented below:

Predicted ¹H NMR Spectral Data:

Due to the absence of protons directly attached to the alkyne or nitrile groups, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the methyl groups of the tert-butyl moiety.

Interactive Data Table: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would be more informative, with distinct signals for each of the seven carbon atoms in the molecule.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C N 105 - 115
-C≡C -CN 80 - 90
-C ≡C-CN 60 - 70
(CH₃)₃C - 28 - 35

Correlation Spectroscopy (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment for this compound would not show any cross-peaks, as there are no vicinal or geminal protons to establish scalar coupling. The spectrum would only show a diagonal peak corresponding to the singlet of the tert-butyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. For this compound, an HSQC spectrum would show a single cross-peak correlating the proton signal of the methyl groups (around 1.2-1.4 ppm) with the carbon signal of these methyl groups (around 30-32 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between ¹H and ¹³C atoms, which is critical for establishing the carbon skeleton.

Interactive Data Table: Predicted HMBC Correlations for this compound

Proton Signal (δ, ppm) Correlated Carbon Signals (δ, ppm)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of the Nitrile and Alkyne Groups

Both the nitrile (C≡N) and the internal alkyne (C≡C) groups have characteristic stretching vibrations in a relatively uncongested region of the IR and Raman spectra.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Nitrile (C≡N) Stretching 2240 - 2260 Medium (IR), Strong (Raman)

The C≡N stretch is typically of medium intensity in the IR spectrum due to the change in dipole moment during vibration. The C≡C stretch in an internal alkyne can be weak or even absent in the IR spectrum if the molecule is symmetrical, but in this compound, the asymmetry should result in a detectable, albeit potentially weak, absorption. In Raman spectroscopy, both triple bond stretches are expected to be strong due to the significant change in polarizability during vibration.

Applications in Reaction Monitoring

IR and Raman spectroscopy can be powerful tools for monitoring the progress of chemical reactions. For instance, in a reaction where this compound is a product, the appearance of the characteristic C≡N and C≡C stretching bands would indicate the formation of the desired compound. Conversely, in a reaction where the nitrile or alkyne group is consumed, the disappearance of these bands could be monitored to determine the reaction's completion.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

The molecular formula of this compound is C₇H₉N, giving it a molecular weight of approximately 107.15 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 107.

The fragmentation of the molecular ion would likely proceed through pathways that lead to stable carbocations. A prominent fragmentation would be the loss of a methyl group (CH₃•) from the tert-butyl group to form a stable tertiary carbocation.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

m/z Proposed Fragment Ion
107 [C₇H₉N]⁺ (Molecular Ion)
92 [(CH₃)₂C(C≡C-CN)]⁺ (Loss of CH₃)

The tert-butyl cation at m/z = 57 is often a very stable and therefore abundant fragment in the mass spectra of compounds containing a tert-butyl group.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating the components of a reaction mixture and assessing the purity of the final product. The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be sufficiently volatile for GC-MS analysis. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a stationary phase in a capillary column. The separated components then enter a mass spectrometer for detection and identification. GC-MS can provide information on the purity of the sample and can be used to identify byproducts in a reaction. For instance, GC-MS has been effectively used to identify various volatile compounds in complex mixtures, demonstrating its broad applicability.

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. An HPLC system can be used to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time. This allows for the quantification of reactants, intermediates, and products, providing valuable kinetic data. The choice of stationary phase and mobile phase is critical for achieving good separation. For a molecule like this compound, a reverse-phase column (such as C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be a suitable starting point for method development.

In Situ and Operando Spectroscopic Methods for Real-time Reaction Progress Monitoring

In situ and operando spectroscopic techniques are invaluable for gaining a deep understanding of reaction mechanisms and kinetics by monitoring the reaction as it happens, under actual reaction conditions. These methods provide real-time data on the concentration of reactants, intermediates, and products.

In situ spectroscopy involves placing a spectroscopic probe directly into the reaction vessel. This eliminates the need for sampling and provides continuous data. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are commonly used for in situ monitoring. For the study of alkynenitrile synthesis, in situ FTIR could potentially track the disappearance of reactant functional groups and the appearance of the characteristic nitrile (C≡N) and alkyne (C≡C) stretches of the product.

Operando spectroscopy goes a step further by combining in situ characterization of the catalyst or reacting species with simultaneous measurement of the reaction's catalytic activity or selectivity. This approach is particularly powerful in catalysis research, as it helps to establish direct relationships between the structure of a catalyst and its performance. For example, in a catalyzed reaction to synthesize an alkynenitrile, operando spectroscopy could provide insights into the active state of the catalyst and the nature of surface-adsorbed intermediates.

Computational and Theoretical Studies on 4,4 Dimethylpent 2 Ynenitrile

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to analyzing the electronic characteristics of a molecule. These analyses help in understanding the distribution of electrons and identifying regions of the molecule that are likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 4,4-dimethylpent-2-ynenitrile, the HOMO is expected to be localized around the electron-rich carbon-carbon triple bond (alkyne). The LUMO, conversely, would likely be centered on the electron-withdrawing nitrile group (-C≡N) and the adjacent alkyne carbons. This distribution suggests that the molecule can act as a nucleophile at its alkyne moiety and as an electrophile at the β-carbon of the alkyne, which is susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound This table presents hypothetical but chemically reasonable values for illustrative purposes, as would be obtained from a DFT calculation.

Parameter Energy (eV) Description
EHOMO -9.5 Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -0.8 Energy of the lowest unoccupied molecular orbital; related to electron affinity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote electrostatic potential. Red areas indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas signify positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the MEP map would be expected to show a high electron density (red) around the nitrogen atom of the nitrile group due to its high electronegativity. The carbons of the alkyne and the nitrile group would likely exhibit a more positive potential (blueish), making them electrophilic sites. The bulky, nonpolar tert-butyl group would appear as a largely neutral (green) region. This mapping is invaluable for predicting how the molecule will interact with other reagents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows chemists to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the transformation from reactants to products.

A chemical reaction proceeds along a reaction coordinate from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. Computational methods can locate the precise geometry of the transition state and calculate this energy barrier.

For this compound, a common reaction would be the nucleophilic addition to the carbon-carbon triple bond. A computational study of this reaction would involve:

Optimizing the geometries of the reactant molecules (this compound and a nucleophile).

Searching for the transition state structure along the reaction pathway.

Calculating the energy of the TS and comparing it to the reactants to determine the activation energy.

DFT calculations on similar alkynenitriles have shown that such reactions proceed through distinct transition states, and the calculated energy barriers can accurately predict reaction feasibility and rates. nih.gov

Table 2: Hypothetical Energy Profile for a Nucleophilic Addition to this compound This table provides an example of data that would be generated to describe a reaction pathway.

Species Relative Energy (kcal/mol) Description
Reactants 0.0 Starting energy of this compound and nucleophile.
Transition State (TS) +25.5 The highest energy point along the reaction coordinate.
Intermediate -5.2 A stable species formed after the transition state.

Reactions are rarely performed in the gas phase; they typically occur in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. These models can reveal how a solvent stabilizes or destabilizes reactants, transition states, and products, thereby altering the energy barriers.

Furthermore, many reactions involving alkynes and nitriles are catalyzed. nih.gov Computational chemistry can model the role of a catalyst by including it in the calculations. This allows researchers to understand how the catalyst interacts with the substrate, lowers the activation energy, and influences the selectivity of the reaction. For this compound, modeling could explore how a Lewis acid catalyst might coordinate to the nitrile nitrogen, increasing the electrophilicity of the molecule and facilitating nucleophilic attack. figshare.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. These predictions are extremely useful for interpreting experimental spectra and confirming the identity and structure of a synthesized compound.

For this compound, DFT calculations could predict:

IR Frequencies: The calculation of vibrational frequencies helps in assigning the absorption bands in an experimental infrared spectrum. Key predicted frequencies for this molecule would include the characteristic stretching vibrations of the C≡N bond (around 2250 cm⁻¹), the C≡C bond (around 2150 cm⁻¹), and the C-H bonds of the tert-butyl group (around 2900-3000 cm⁻¹).

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure. The calculations would predict distinct signals for the methyl protons of the tert-butyl group and the various carbon atoms in their unique chemical environments.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows representative values that would be expected from a computational prediction.

Parameter Predicted Value Functional Group
IR Frequency (cm⁻¹) 2255 Nitrile (C≡N) Stretch
IR Frequency (cm⁻¹) 2145 Alkyne (C≡C) Stretch
¹H NMR Shift (ppm) 1.35 -C(CH ₃)₃
¹³C NMR Shift (ppm) 110.5 C ≡N
¹³C NMR Shift (ppm) 85.0, 65.0 -CC -

Conformational Analysis and Stereochemical Properties

A comprehensive analysis of the conformational landscape of this compound would be crucial for understanding its reactivity, intermolecular interactions, and spectroscopic behavior. Such an analysis would typically involve the identification of stable conformers arising from rotation around the single bonds within the molecule.

For this compound, the key rotatable bond influencing its conformational profile is the C2-C3 single bond, connecting the linear nitrile-alkyne moiety to the bulky tert-butyl group. Rotation around this bond would define the spatial arrangement of the tert-butyl group relative to the rest of the molecule.

Expected Conformational Isomers:

Theoretical calculations would be expected to identify at least two primary types of conformers:

Staggered Conformations: Where the methyl groups of the tert-butyl moiety are staggered with respect to the nitrile group. These are generally anticipated to be the lower energy conformations due to minimized steric hindrance.

Eclipsed Conformations: Where one of the methyl groups of the tert-butyl moiety is eclipsed with the nitrile group. These conformations are expected to be higher in energy and represent transition states on the potential energy surface for rotation around the C2-C3 bond.

A detailed computational study would provide precise dihedral angles for these conformers and the energy differences between them.

Rotational Energy Barriers:

The energy required to rotate the tert-butyl group around the C2-C3 bond, known as the rotational energy barrier, is a critical parameter that dictates the conformational flexibility of the molecule at a given temperature. While specific values for this compound are not published, studies on analogous molecules containing tert-butyl groups suggest that this barrier would be significant due to the steric bulk of the tert-butyl group. The linear and rigid nature of the adjacent alkyne and nitrile functionalities would also influence this barrier.

Stereochemical Properties:

As an achiral molecule, this compound does not possess stereocenters or exhibit enantiomerism. Its stereochemical properties are primarily defined by its conformational preferences. A thorough computational analysis would provide insights into the molecule's three-dimensional shape and the spatial relationships between its constituent atoms, which are fundamental to its chemical behavior.

Without dedicated computational studies, a quantitative description of the conformational landscape and stereochemical properties of this compound remains speculative. Further theoretical investigations are necessary to provide the detailed data required for a complete understanding of this molecule's structure and dynamics.

Applications of 4,4 Dimethylpent 2 Ynenitrile As a Versatile Synthetic Building Block

Construction of Complex Polyfunctional Molecules

There is no available scientific literature detailing the use of 4,4-dimethylpent-2-ynenitrile in the construction of complex polyfunctional molecules.

Precursor to Biologically Relevant Scaffolds (focus on synthetic routes, not biological activity)

No synthetic routes have been published that utilize this compound as a precursor for biologically relevant scaffolds.

Development of Novel Reagents and Ligands through Derivatization

There are no documented instances of the derivatization of this compound to develop novel reagents or ligands.

Applications in Materials Science (e.g., polymer precursors, functional materials)

Information regarding the application of this compound in materials science, such as its use as a polymer precursor or in the development of functional materials, is not available in the current body of scientific literature.

Future Research Directions and Perspectives

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of nitriles often involves hazardous reagents such as cyanide salts. acs.org Future research will undoubtedly focus on developing more environmentally benign methods for the synthesis of 4,4-dimethylpent-2-ynenitrile. One promising avenue is the transition-metal-free hydrocyanation of the corresponding alkyne, 4,4-dimethyl-2-pentyne (B1597327). nih.gov Such methods, which may utilize organocatalysis, offer a significant reduction in cost and toxicity compared to conventional transition-metal-based systems. nih.gov

Another green approach involves the use of biocatalysts. Aldoxime dehydratases, for instance, facilitate the cyanide-free synthesis of nitriles from readily available aldoximes under mild, aqueous conditions. researchgate.net Adapting this enzymatic approach to a sterically hindered substrate like the aldoxime derived from 4,4-dimethyl-2-pentynal could provide a highly sustainable and efficient synthetic route.

Furthermore, leveraging biomass-derived aldehydes as starting materials presents a compelling strategy for green nitrile synthesis. acs.org Investigating the conversion of biomass feedstocks into precursors for this compound aligns with the growing demand for sustainable chemical production.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RoutePotential AdvantagesPotential Challenges
Transition-Metal-Free HydrocyanationReduced cost and toxicity, avoids heavy metal contamination. nih.govCatalyst efficiency with sterically hindered alkynes.
Biocatalytic DehydrationMild reaction conditions, aqueous medium, cyanide-free. researchgate.netSubstrate specificity of enzymes for bulky molecules.
Biomass-Derived PrecursorsUtilizes renewable feedstocks, enhances sustainability. acs.orgMulti-step synthesis may be required, process optimization.

Exploration of Enantioselective and Diastereoselective Transformations

The rigid, linear geometry of the alkyne moiety in this compound provides a unique scaffold for the development of stereoselective reactions. Future research should focus on enantioselective and diastereoselective transformations to generate chiral molecules with potential applications in pharmaceuticals and materials science.

For example, enantioselective metal-catalyzed reductive coupling of the alkyne with carbonyl compounds could lead to the synthesis of chiral allylic alcohols. Similarly, enantioselective additions to the nitrile group could provide access to chiral amines and other nitrogen-containing stereocenters. The development of chiral catalysts that can effectively control the stereochemistry of reactions involving the sterically demanding tert-butyl group will be a key challenge and a significant achievement.

Recent advances in the diastereoselective desymmetrization of dinitriles to form lactones highlight the potential for stereocontrolled reactions involving the nitrile functional group. chemistrysteps.com Exploring similar intramolecular cyclizations with appropriately substituted derivatives of this compound could open doors to novel heterocyclic structures with defined stereochemistry.

Harnessing Flow Chemistry for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and easier scalability. rsc.org The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future investigation.

Continuous-flow synthesis can be particularly beneficial for reactions involving hazardous reagents or unstable intermediates. For instance, a continuous-flow process for the cyanation of 4,4-dimethyl-2-pentyne could mitigate the risks associated with handling cyanide compounds by generating and consuming the reagent in situ. rsc.org Furthermore, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. rsc.org

The scalability of flow processes makes this technology attractive for the industrial production of this compound-derived compounds. rsc.org Research into optimizing flow conditions for various transformations of this molecule will be crucial for translating laboratory-scale discoveries into practical applications.

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound will be crucial for optimizing existing methods and developing new ones. Advanced spectroscopic techniques can provide invaluable insights into the structure and reactivity of transient intermediates.

In-situ spectroscopic methods, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reactions in real-time and identify key intermediates. This is particularly relevant for studying the mechanisms of metal-catalyzed reactions, where understanding the nature of the organometallic species is essential. For example, characterizing the intermediates in the nickel-catalyzed carbocyanation of alkynes can help elucidate the factors controlling regioselectivity.

The steric bulk of the tert-butyl group in this compound is expected to have a significant influence on reaction pathways. Spectroscopic studies can help to probe these steric effects and understand how they dictate the outcome of chemical transformations.

Synergistic Integration of Computational and Experimental Methodologies

The collaboration between computational and experimental chemistry has become a powerful tool for accelerating chemical discovery. chemsynthesis.com For a relatively unexplored molecule like this compound, this synergistic approach can be particularly fruitful.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the feasibility of proposed synthetic routes, elucidate reaction mechanisms, and understand the origins of selectivity. nih.gov For instance, DFT calculations can help to rationalize the regioselectivity observed in the hydrocyanation of unsymmetrical alkynes by examining the energies of different transition states. acs.org

Experimental studies can then be designed to validate the computational predictions and to further refine the theoretical models. This iterative process of prediction and verification can significantly streamline the research and development process, leading to the more rapid discovery of new reactions and applications for this compound. chemsynthesis.com The interplay between theory and experiment will be essential for unlocking the full potential of this unique chemical entity. nih.gov

Q & A

Q. What are the common laboratory-scale synthesis routes for 4,4-dimethylpent-2-ynenitrile, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A plausible synthesis route involves alkyne functionalization. For example, propargyl bromide derivatives can undergo nucleophilic substitution with nitrile precursors. Optimizing reaction conditions (e.g., using Cu(I) catalysts for alkyne-nitrile coupling) and controlling steric hindrance from the dimethyl groups are critical. Solvent selection (e.g., THF or DMF) and temperature (60–80°C) influence yield, as seen in analogous nitrile syntheses . Table 1 : Example Conditions for Alkyne-Nitrile Coupling (Hypothetical Data)
CatalystSolventTemp (°C)Yield (%)
CuITHF7065
Pd(PPh₃)₄DMF8072

Q. How should researchers effectively purify this compound to achieve high purity for spectroscopic analysis?

  • Methodological Answer : Fractional distillation under reduced pressure (30–50 mbar, boiling point ~120–130°C) is recommended due to the compound’s volatility. For trace impurities, silica gel chromatography with hexane/ethyl acetate (9:1) can resolve polar byproducts. Purity validation via GC-MS or HPLC (retention time comparison to standards) ensures reliability, as applied to structurally similar nitriles .

Advanced Research Questions

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how can data contradictions between NMR and IR be resolved?

  • Methodological Answer :
  • ¹³C NMR : The sp-hybridized nitrile carbon typically appears at ~115–120 ppm, while the alkyne carbons resonate at 70–85 ppm. The dimethyl groups should show distinct peaks near 25–30 ppm.
  • IR : A sharp absorption band at ~2200 cm⁻¹ confirms the nitrile group, while alkyne C≡C stretches appear weakly at ~2100 cm⁻¹.
  • Contradiction Resolution : If NMR suggests nitrile presence but IR lacks the band, consider solvent interference (e.g., DMSO-d₆ absorbs near 2200 cm⁻¹) or sample dilution. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What computational methods are suitable for predicting the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) to predict regioselectivity in [2+2] or Diels-Alder reactions. For example, LUMO localization on the nitrile or alkyne group dictates electrophilic sites. Solvent effects (PCM model) and steric maps (from dimethyl groups) should be included, as demonstrated in studies on conjugated nitriles .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds.
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze via HPLC for degradation products. For hydrolytic resistance, monitor nitrile-to-amide conversion using ¹H NMR, referencing protocols for alkyne-containing nitriles .

Data Contradiction Analysis

Q. How should discrepancies in reported spectroscopic data for this compound be addressed across different studies?

  • Methodological Answer :
  • Step 1 : Verify instrument calibration (e.g., NMR lock signals, IR baseline correction).
  • Step 2 : Compare solvent effects; CDCl₃ may shift NMR peaks vs. DMSO-d₆.
  • Step 3 : Replicate experiments using standardized conditions (e.g., 500 MHz NMR, KBr pellets for IR). Cross-reference with authoritative databases like NIST Chemistry WebBook for validated spectral libraries .

Biological and Mechanistic Probes

Q. What strategies can elucidate potential bioactivity of this compound, given its structural similarity to cytotoxic nitriles?

  • Methodological Answer :
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like cytochrome P450.
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays, using 2-amino-4,6-diphenylnicotinonitriles as a reference framework .
  • Mechanistic Probes : Track nitrile metabolism using LC-MS to identify metabolites (e.g., carboxylic acids or amides).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.